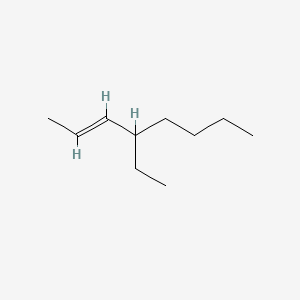
2-Octene, 4-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octene, 4-ethyl- is an organic compound with the molecular formula C10H20. It is an alkene, characterized by the presence of a carbon-carbon double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octene, 4-ethyl- can be achieved through various methods, including:
Alkylation of 1-Octene: This involves the reaction of 1-octene with ethyl halides in the presence of a strong base, such as sodium hydride, to form 2-Octene, 4-ethyl-.
Dehydration of Alcohols: The dehydration of 4-ethyl-2-octanol using acid catalysts like sulfuric acid can yield 2-Octene, 4-ethyl-.
Industrial Production Methods
Industrial production of 2-Octene, 4-ethyl- typically involves the catalytic isomerization of 1-octene. This process uses metal catalysts such as platinum or palladium to facilitate the migration of the double bond to the desired position .
Análisis De Reacciones Químicas
Types of Reactions
2-Octene, 4-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of 2-Octene, 4-ethyl- in the presence of a metal catalyst such as palladium on carbon can convert it to 4-ethyl-octane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond to form dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4)
Major Products
Oxidation: Epoxides, diols
Reduction: 4-ethyl-octane
Substitution: Dibromo derivatives
Aplicaciones Científicas De Investigación
2-Octene, 4-ethyl- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Octene, 4-ethyl- involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, the double bond in 2-Octene, 4-ethyl- reacts with oxidizing agents to form epoxides or diols. These reactions typically proceed through the formation of a cyclic intermediate, which then opens to yield the final product .
Comparación Con Compuestos Similares
2-Octene, 4-ethyl- can be compared with other similar alkenes, such as:
1-Octene: Similar in structure but with the double bond at the first carbon.
2-Octene: Lacks the ethyl group at the fourth carbon.
4-Methyl-2-pentene: A shorter chain alkene with a similar substitution pattern.
Uniqueness
The presence of the ethyl group at the fourth carbon in 2-Octene, 4-ethyl- makes it unique compared to other alkenes. This substitution can influence its reactivity and the types of products formed during chemical reactions .
Propiedades
Fórmula molecular |
C10H20 |
|---|---|
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
(E)-4-ethyloct-2-ene |
InChI |
InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h5,8,10H,4,6-7,9H2,1-3H3/b8-5+ |
Clave InChI |
KWJKRSHQUPUUBI-VMPITWQZSA-N |
SMILES isomérico |
CCCCC(CC)/C=C/C |
SMILES canónico |
CCCCC(CC)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
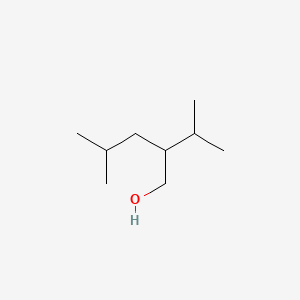
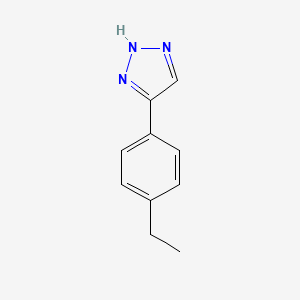
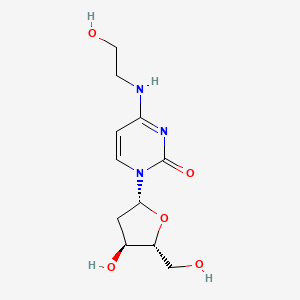
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)
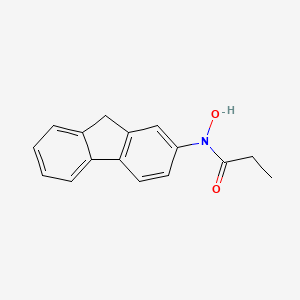

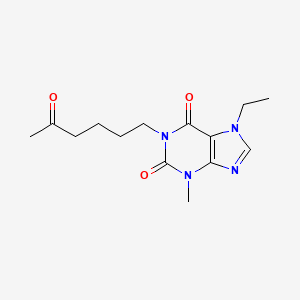
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
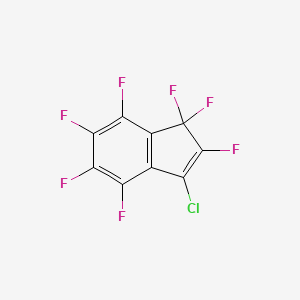
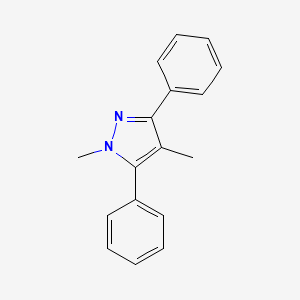
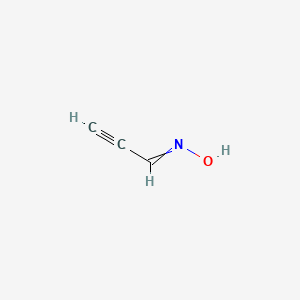

![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
